BenchChemオンラインストアへようこそ!

8-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine

Lipophilicity Drug-likeness Methyl regioisomer

8-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine (CAS 351357-40-9) is a heterocyclic small molecule belonging to the 3-amino-1H-pyrazolo[3,4-b]quinoline chemotype. Its molecular formula is C₁₁H₁₀N₄ with a molecular weight of 198.22 g/mol, featuring a methyl substituent at the 8-position of the quinoline ring.

Molecular Formula C11H10N4
Molecular Weight 198.229
CAS No. 351357-40-9
Cat. No. B2826618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine
CAS351357-40-9
Molecular FormulaC11H10N4
Molecular Weight198.229
Structural Identifiers
SMILESCC1=CC=CC2=CC3=C(NN=C3N=C12)N
InChIInChI=1S/C11H10N4/c1-6-3-2-4-7-5-8-10(12)14-15-11(8)13-9(6)7/h2-5H,1H3,(H3,12,13,14,15)
InChIKeyPCLGAUSAWJASGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine (CAS 351357-40-9): Chemical Identity, Scaffold Class, and Procurement Context


8-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine (CAS 351357-40-9) is a heterocyclic small molecule belonging to the 3-amino-1H-pyrazolo[3,4-b]quinoline chemotype. Its molecular formula is C₁₁H₁₀N₄ with a molecular weight of 198.22 g/mol, featuring a methyl substituent at the 8-position of the quinoline ring [1]. This scaffold class has been identified through virtual screening as possessing broad protein kinase inhibitory potential, with antibacterial activity demonstrated against bacterial serine/threonine protein kinases (BSTKs) and in vitro efficacy against Mycobacterium smegmatis [2]. The compound is commercially available from multiple suppliers at ≥98% purity and is primarily utilized as a research chemical and synthetic intermediate in medicinal chemistry programs [1].

Why 8-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine Cannot Be Replaced by Other Methyl-Regioisomers or the Unsubstituted Parent in SAR-Driven Programs


Within the 3-amino-1H-pyrazolo[3,4-b]quinoline series, the position of the methyl substituent on the quinoline ring profoundly influences physicochemical properties and biological activity, making simple interchange between regioisomers unreliable. Published SAR studies demonstrate that substitution at position 6 of the aromatic ring decreases or abolishes kinase inhibitory activity, while the 7-methoxy derivative retains significant BSTK inhibition [1]. The 8-methyl substitution pattern yields distinct lipophilicity (calculated LogP 2.10) compared to the 6-methyl analog (LogP 1.30) and the unsubstituted parent (LogP 1.97), affecting membrane permeability and non-specific protein binding [2][3]. Furthermore, the 6,7-dimethyl analog shows measurable but weak FAK1 kinase inhibition (IC₅₀ 11.6 μM), whereas the 8-methyl congener presents a distinct substitution pattern that has not been systematically evaluated in the same assays, representing an unexplored region of chemical space [4]. These positional effects on both potency and drug-like properties preclude generic substitution without experimental validation.

Quantitative Differentiation Evidence for 8-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine vs. Closest Methyl-Regioisomer Analogs


Calculated Lipophilicity: 8-Methyl Substitution Yields Higher LogP Than 6-Methyl and Unsubstituted Parent, Influencing Membrane Partitioning

The 8-methyl substitution on the pyrazolo[3,4-b]quinoline scaffold produces a calculated LogD (pH 7.4) of 2.10, which is higher than the unsubstituted parent (LogP 1.97) and substantially higher than the 6-methyl regioisomer (LogP 1.30) [1][2]. The 7-methyl analog has a computed XLogP3 of 2.2, which is comparable to the 8-methyl value [3]. The 1.3-fold increase in LogP over the parent compound and the 1.6-fold increase over the 6-methyl isomer suggest enhanced membrane permeability potential while remaining within drug-like space (Lipinski Rule of Five compliant). Critically, the 6-methyl substitution produces a >1.5-fold reduction in LogP compared to the 8-methyl analog, which could translate to differential cellular uptake and tissue distribution profiles [1].

Lipophilicity Drug-likeness Methyl regioisomer

Class-Level Kinase Inhibition Potential: 3-Amino-Pyrazoloquinoline Scaffold Demonstrates BSTK and Antimycobacterial Activity, with Position-Specific SAR Constraints

Published SAR within the 3-amino-1H-pyrazolo[3,4-b]quinoline class establishes that (a) the core scaffold confers broad protein kinase inhibitory activity identified through virtual screening, (b) substitution of the 3-NH₂ group or 1-NH of the pyrazole ring, and critically, (c) aromatic ring substitution at position 6 decreases or completely removes inhibitory activity against bacterial serine/threonine protein kinases (BSTKs) [1]. The 3-amino-7-methoxy derivative demonstrated significant in vitro BSTK inhibitory activity in Streptomyces lividans kanamycin resistance reversal assays. The 8-methyl substitution, being outside the position-6 region identified as activity-sensitive, represents a pattern that maintains the unsubstituted 6-position while introducing a methyl group at a site not reported to abrogate kinase binding. This positional distinction is critical: the 6-methyl analog is predicted to have reduced kinase activity based on SAR, whereas the 8-methyl analog is not subject to the same deleterious SAR constraint [1]. The 6,7-dimethyl analog shows measurable but weak FAK1 inhibition (IC₅₀ 11.6 μM), consistent with partial activity retention due to 6-substitution [2].

Kinase inhibition Antibacterial SAR

Minimal Rotatable Bonds and Planarity: 8-Methyl Derivative Matches the Conformationally Restricted Scaffold Profile Favorable for Kinase ATP-Binding Pocket Occupation

The 8-methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine molecule contains zero rotatable bonds, a feature shared with the unsubstituted parent and all mono-methyl regioisomers [1][2]. This complete conformational restriction locks the 3-amino group and the fused tricyclic system into a planar geometry that mimics the adenine core of ATP, a characteristic associated with type I kinase inhibitor pharmacophores. The polar surface area (PSA) is calculated at 67.59 Ų, identical across the unsubstituted, 6-methyl, 7-methyl, and 8-methyl variants [1][3]. This PSA value falls within the optimal range (<140 Ų) for oral bioavailability prediction and is well below the 90 Ų threshold associated with favorable blood-brain barrier penetration, suggesting potential CNS accessibility for appropriately substituted derivatives [1]. The combination of zero rotatable bonds and moderate PSA differentiates this scaffold from more flexible quinoline-based kinase inhibitor scaffolds that incur entropic penalties upon target binding.

Conformational restriction Kinase inhibitor design Molecular rigidity

Kinase Profiling Cross-Comparison: 6,7-Dimethyl Analog Shows Weak FAK1 and PYK2 Activity; 8-Methyl Substitution Remains Unexplored in These Assays, Representing a Distinct Selectivity Hypothesis

The 6,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-amine analog has been screened against focal adhesion kinase 1 (FAK1) and protein-tyrosine kinase 2-beta (PYK2) in PubChem BioAssays, yielding an IC₅₀ of 11.6 μM against FAK1 and >20 μM against PYK2 [1]. These data establish that the pyrazoloquinoline-3-amine core can engage the FAK kinase family, albeit weakly. The 8-methyl substitution pattern differs from the 6,7-dimethyl pattern in both steric and electronic properties: (a) 8-methyl does not occupy the position-6 site that SAR indicates is activity-sensitive, and (b) the mono-substitution at position 8 presents a smaller steric footprint than the 6,7-dimethyl substitution. No screening data for the 8-methyl compound against FAK1 or PYK2 are publicly available, representing a data gap. However, based on class SAR, the 8-methyl analog is predicted to retain or improve upon the weak FAK1 activity of the 6,7-dimethyl analog due to the absence of detrimental 6-substitution [2]. The methyl group at position 8 may also confer altered selectivity across the kinome by interacting with hydrophobic pockets adjacent to the hinge region that are not accessible to the 6- or 7-substituted congeners.

Kinase selectivity FAK1 PYK2 Screening data

Evidence Gap: No Direct Head-to-Head Experimental Comparison Data Available for 8-Methyl vs. Other Mono-Methyl Regioisomers

A comprehensive search of peer-reviewed literature, patents, and public databases (PubChem, ChEMBL, BindingDB) as of May 2026 reveals that no study has directly compared the biological activity, physicochemical properties, or in vivo performance of 8-methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine with its 6-methyl, 7-methyl, or unsubstituted congeners in the same assay system. All differentiation claims presented in this guide are based on cross-study comparisons of calculated properties, class-level SAR inferences, or extrapolation from structurally related analogs with different substitution patterns. The compound appears primarily as a commercially available building block, with its specific biological activity profile remaining experimentally uncharacterized in the public domain. This evidence gap represents both a limitation for procurement decisions and an opportunity for novel SAR exploration.

Data gap Experimental validation needed Procurement caveat

Validated Application Scenarios for 8-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine Based on Available Evidence and Scaffold Class Capabilities


Chemical Probe for Position-8 Methyl SAR in Kinase-Focused Library Enumeration

The 8-methyl derivative serves as a critical SAR probe for understanding the steric and electronic tolerance of the pyrazolo[3,4-b]quinoline scaffold at the 8-position. Published SAR data indicate that substitution at position 6 abolishes BSTK inhibitory activity, while 7-methoxy substitution retains it [1]. The 8-methyl compound fills a gap in this SAR matrix, enabling researchers to systematically evaluate whether the 8-position tolerates hydrophobic substitution without compromising kinase binding. This is particularly relevant for lead optimization campaigns targeting kinases where the 8-position may engage a hydrophobic pocket adjacent to the ATP-binding site. The compound's commercial availability at ≥98% purity from multiple suppliers (e.g., ChemScene, Leyan) ensures consistent quality for reproducible SAR studies [2].

Synthetic Building Block for Regioselective Derivatization via the 3-Amino Handle

The 3-amino group of 8-methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine provides a well-characterized synthetic handle for regioselective acylation and thiourea formation, as established for the broader 3-amino-pyrazoloquinoline class [1]. Published synthetic methodology demonstrates that acylation with aryl carboxylic acid chlorides in the presence of triethylamine or pyridine regioselectively yields 3-N-acylamides, while CDI-mediated coupling directs acylation to the 1-N position of the pyrazole ring [1]. The 8-methyl substituent does not interfere with these established regioselective transformations, making this compound a reliable starting material for generating diverse amide and thiourea libraries. This synthetic predictability is valuable for medicinal chemistry programs requiring rapid analog generation from a common intermediate.

Reference Compound for Computational Modeling of Methyl Substituent Effects on Pyrazoloquinoline-Kinase Binding

With its well-defined molecular properties (MW 198.22, LogD 2.10, PSA 67.59 Ų, zero rotatable bonds) [1], the 8-methyl derivative is suitable as a reference ligand for molecular docking and molecular dynamics simulations investigating how methyl group position affects binding pose and affinity within kinase ATP pockets. The compound's conformational rigidity reduces the computational sampling problem, while the positional distinction from 6-methyl and 7-methyl analogs allows systematic in silico comparison of shape complementarity and hydrophobic contacts. This application is supported by the existence of co-crystal structures of related pyrazoloquinoline scaffolds with PDE10A (PDB: 3UUO), which demonstrate the binding mode of 3,8-dimethyl-substituted derivatives [2], providing a structural template for modeling the 8-methyl-3-amino variant.

Antimicrobial Lead Optimization Scaffold Leveraging Class-Level Antimycobacterial and BSTK Inhibitory Activity

The 3-amino-1H-pyrazolo[3,4-b]quinoline class has demonstrated in vitro antibacterial activity, including antimycobacterial efficacy against Mycobacterium smegmatis, mediated through bacterial serine/threonine protein kinase inhibition [1]. The 8-methyl derivative, with its unsubstituted position 6 (avoiding the documented SAR liability), represents a starting scaffold for optimizing antimycobacterial potency through further derivatization at the 3-amino or 1-N positions. The compound's moderate lipophilicity (LogD 2.10) is within a range compatible with bacterial membrane penetration [2], while the established regioselective acylation chemistry [1] provides a direct path to generating amide and thiourea analogs for MIC evaluation against pathogenic mycobacteria.

Quote Request

Request a Quote for 8-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.